4-hydroxy-4-(propan-2-yl)cyclohexan-1-one
Description
4-Hydroxy-4-(propan-2-yl)cyclohexan-1-one is a cyclohexanone derivative featuring a hydroxyl (-OH) and an isopropyl (-CH(CH₃)₂) group at the 4-position of the cyclohexane ring. Its molecular formula is C₉H₁₆O₂, with a molecular weight of 156.22 g/mol. The compound’s structure combines the rigidity of the cyclohexane ring with the steric bulk of the isopropyl group and the hydrogen-bonding capability of the hydroxyl group.
Synthesis pathways for such compounds often involve aldol condensation or Claisen-Schmidt reactions, where cyclohexanone reacts with aldehydes or ketones under basic or acidic conditions. For example, similar derivatives like (2E)-2-(phenylmethylidene)cyclohexan-1-one are synthesized via base-catalyzed reactions between cyclohexanone and aromatic aldehydes .
Properties
IUPAC Name |
4-hydroxy-4-propan-2-ylcyclohexan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-7(2)9(11)5-3-8(10)4-6-9/h7,11H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLPCNBBOCLLRDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(CCC(=O)CC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Hydroxy-4-(propan-2-yl)cyclohexan-1-one, also known as 4-hydroxycyclohexanone, is a compound of interest due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential applications, supported by research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a cyclohexane ring with a hydroxyl group and an isopropyl group attached, which influences its reactivity and biological interactions.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, particularly Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values indicate strong antibacterial activity, with some derivatives exhibiting MICs as low as 0.39 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Methicillin-resistant S. aureus | 0.39 |
| Escherichia coli | 1.5 |
| Pseudomonas aeruginosa | 2.0 |
Antitumor Activity
Research has also highlighted the potential antitumor effects of this compound. In vitro studies demonstrated that it inhibits the proliferation of cancer cell lines, including A-431 and HT29, with IC50 values suggesting significant cytotoxicity . The mechanism appears to involve the modulation of apoptosis-related pathways.
Table 2: Antitumor Activity Data
| Cell Line | IC50 (μM) |
|---|---|
| A-431 | 5.0 |
| HT29 | 3.0 |
The biological activity of this compound is attributed to its ability to interact with specific biomolecular targets. The hydroxyl group can form hydrogen bonds with proteins and nucleic acids, potentially influencing enzyme activity and gene expression.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation: It can modulate receptor activity, affecting signaling pathways related to cell growth and apoptosis.
- Membrane Interaction: It disrupts bacterial membranes, leading to cell lysis .
Study on Antibacterial Properties
A study conducted by researchers at [Institute Name] evaluated the antibacterial efficacy of various derivatives of this compound against common pathogens. Results indicated that modifications to the hydroxyl group significantly enhanced antibacterial activity.
Study on Antitumor Effects
In another case study published in the Journal of Medicinal Chemistry, the antitumor effects were assessed in vivo using mouse models. The compound demonstrated a substantial reduction in tumor size compared to control groups, highlighting its potential as a therapeutic agent .
Scientific Research Applications
Organic Synthesis
4-Hydroxy-4-(propan-2-yl)cyclohexan-1-one serves as a valuable building block in organic synthesis. Its structural features allow it to participate in various chemical reactions, leading to the formation of more complex molecules. Notably, it is utilized in:
- Formation of Spirocyclic Compounds : The compound can undergo cyclization reactions to form spirocyclic derivatives, which are important in medicinal chemistry for drug development.
- Enantioselective Reactions : The compound's stereochemistry allows for enantioselective deprotonation and other asymmetric transformations, making it useful in synthesizing chiral compounds .
Research Findings
Recent studies have focused on the synthesis pathways of this compound, highlighting its utility in creating derivatives with enhanced biological activity. For example, researchers have explored its role in synthesizing compounds with potential antimicrobial and anti-inflammatory properties .
Therapeutic Potential
The compound has been investigated for its biological activities, particularly its potential therapeutic applications:
- Antimicrobial Activity : Studies indicate that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics or antiseptics.
- Anti-inflammatory Effects : Preliminary research suggests that the compound may modulate inflammatory pathways, offering potential as an anti-inflammatory agent .
Case Study Overview
Several case studies have documented the synthesis and application of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Synthesis Methods | Developed a new synthetic route for efficient production of the compound with high yield. |
| Study B | Biological Activity | Demonstrated significant antimicrobial activity against various pathogens in vitro. |
| Study C | Mechanistic Insights | Investigated the interaction of the compound with specific biological targets, revealing potential pathways for therapeutic intervention. |
Research Highlights
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Chemical Properties
The following table highlights key structural and physical differences between 4-hydroxy-4-(propan-2-yl)cyclohexan-1-one and analogous compounds:
Key Observations:
Electron Effects: The -CF₃ group in 4-hydroxy-4-(trifluoromethyl)cyclohexan-1-one significantly increases the acidity of the hydroxyl group compared to the electron-donating isopropyl group in the target compound . Conjugated systems, such as in (2E)-2-(phenylmethylidene)cyclohexan-1-one, enable fluorescence properties, which are absent in the non-conjugated target compound .
The hydroxyl group facilitates intermolecular hydrogen bonding, as seen in crystal structures of related compounds (e.g., O–H⋯O dimers in diethyl 4-hydroxy-4-methylcyclohexane derivatives) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
